
5-Bromo-N-methyl-2-thiophenecarboxamide
Übersicht
Beschreibung
The compound "5-Bromo-N-methyl-2-thiophenecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various brominated thiophene derivatives and their synthesis, which can provide insights into the general class of compounds to which "5-Bromo-N-methyl-2-thiophenecarboxamide" belongs. These compounds are of interest due to their potential applications in materials science and pharmacology .
Synthesis Analysis
The synthesis of brominated thiophene derivatives is often achieved through reactions such as bromination,
Wissenschaftliche Forschungsanwendungen
Photostabilization of Polymeric Materials
Research has been conducted on synthesizing new thiophene derivatives, including compounds structurally related to 5-Bromo-N-methyl-2-thiophenecarboxamide, to evaluate their effectiveness as photostabilizers for poly(vinyl chloride) (PVC). These materials have shown a significant reduction in the level of photodegradation of PVC films, indicating the potential use of thiophene derivatives in enhancing the durability of PVC materials against UV radiation. The results demonstrated the varying degrees of photostabilization, with some derivatives reducing the rate of appearance of infrared absorption bands of degradation products significantly, suggesting that these additives might stabilize PVC by directly absorbing UV radiation and dissipating the energy as heat or facilitating energy transfer from excited state PVC to the additive, where it can be safely dissipated (Balakit et al., 2015).
Synthetic Methodologies and Chemical Reactivity
Another area of interest is the development of synthetic methodologies and understanding the chemical reactivity of thiophene-based compounds, including those similar to 5-Bromo-N-methyl-2-thiophenecarboxamide. For instance, a study detailed the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches. These compounds were synthesized with moderate to good yields and were further subjected to computational applications to analyze their structural features, including non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors. This research provides insights into the electronic structure and potential applications of thiophene derivatives in materials science (Kanwal et al., 2022).
Antibacterial Applications
Thiophene-carboxamide analogues have been synthesized and tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The synthesized compounds, sharing structural motifs with 5-Bromo-N-methyl-2-thiophenecarboxamide, exhibited zones of inhibition and minimum inhibitory concentration (MIC) values that suggest potential for these compounds in antimicrobial applications. The study provides a foundation for further exploration of thiophene derivatives as antibacterial agents, highlighting the significance of structural modification in enhancing biological activity (Habila et al., 2015).
Advanced Material Synthesis
The research also delves into the synthesis of advanced materials, such as the development of arotinolol hydrochloride through a series of reactions involving thiophene derivatives. This process showcases the utility of thiophene compounds in complex synthetic pathways, leading to products with potential pharmacological applications. Although the primary focus of the study was on synthesizing a specific hydrochloride, the methodology underscores the broader applicability of thiophene derivatives in synthesizing pharmacologically relevant compounds (Hongbin et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-N-methyl-2-thiophenecarboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-methyl-2-thiophenecarboxamide have not been fully characterized. These properties are crucial in determining the bioavailability of the compound. Future research will provide insights into these pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 5-Bromo-N-methyl-2-thiophenecarboxamide’s action are currently unknown. As research progresses, these effects will be identified and characterized .
Eigenschaften
IUPAC Name |
5-bromo-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIFRQMXAAYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618117 | |
| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methylthiophene-2-carboxamide | |
CAS RN |
98453-26-0 | |
| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-N-methyl-2-thiophenecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



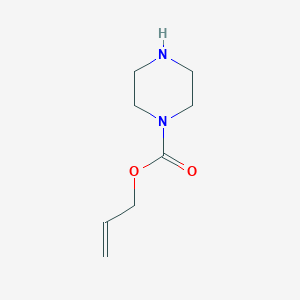
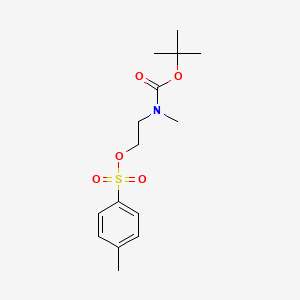
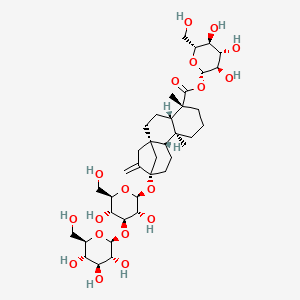
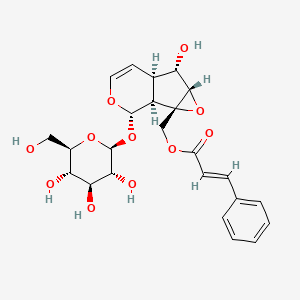
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
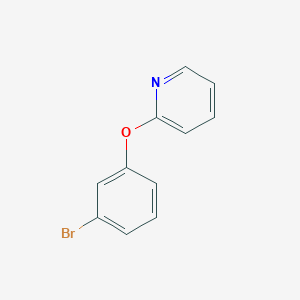

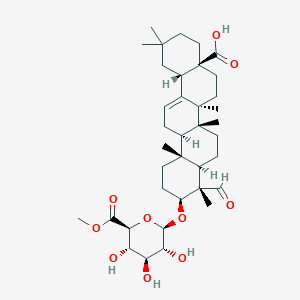

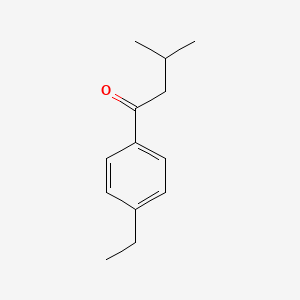
![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)

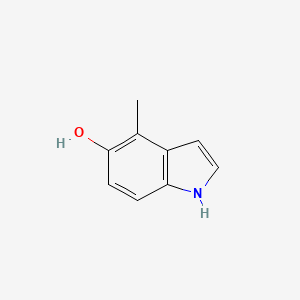
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)